Ethyl 2-(3-methylpiperidin-4-yl)acetate is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound is also known by its hydrochloride form, ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride, which has the Chemical Abstracts Service number 1630907-26-4. The molecular formula of ethyl 2-(3-methylpiperidin-4-yl)acetate is CHNO, with a molecular weight of approximately 185.26 g/mol .
Ethyl 2-(3-methylpiperidin-4-yl)acetate is classified as an organic compound, specifically an ester derived from acetic acid and a piperidine derivative. Its classification within chemical databases includes various synonyms such as (3-Methyl-piperidin-4-yl)-acetic acid ethyl ester and others. This compound is notable for its potential pharmacological properties, making it a subject of interest in drug development and research .
The synthesis of ethyl 2-(3-methylpiperidin-4-yl)acetate can be achieved through several methods, primarily involving the reaction of 3-methylpiperidine with ethyl chloroacetate. The general synthetic pathway includes the following steps:
This method allows for the efficient production of ethyl 2-(3-methylpiperidin-4-yl)acetate with good yields .
The molecular structure of ethyl 2-(3-methylpiperidin-4-yl)acetate features a piperidine ring, which contributes to its biological activity. The structural representation can be summarized as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets .
Ethyl 2-(3-methylpiperidin-4-yl)acetate can undergo various chemical reactions typical for esters and amines:
These reactions highlight the versatility of ethyl 2-(3-methylpiperidin-4-yl)acetate in synthetic organic chemistry .
The physical and chemical properties of ethyl 2-(3-methylpiperidin-4-yl)acetate are essential for understanding its behavior in different environments:
These properties indicate that while some data are lacking, the compound's behavior in various chemical processes can still be inferred based on its structure .
Ethyl 2-(3-methylpiperidin-4-yl)acetate holds potential applications primarily in medicinal chemistry due to its structural characteristics that may influence biological activity:
As research progresses, further applications may emerge, particularly in areas focusing on drug design and therapeutic development .
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS 1630907-26-4) is synthesized through optimized multi-step routes starting from 3-methylpiperidine derivatives. A prominent approach involves reductive amination of 4-(2-ethoxy-2-oxoethyl)-3-methylpyridinium salts followed by catalytic hydrogenation. This method achieves yields of 78–85% at the cyclization stage but requires precise pH control during the final hydrochloride salt formation to prevent ester hydrolysis . Alternative routes employ N-Boc-3-methylpiperidin-4-one, which undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate. Subsequent catalytic hydrogenation (Pd/C, H₂, 50 psi) and acidic deprotection yield the target compound with >95% chemical purity, though the Boc protection strategy increases production costs by ~20% compared to direct methods [3] .
Table 1: Comparative Analysis of Synthetic Pathways
Precursor | Key Reaction | Yield (%) | Purity (%) | Cost Factor |
---|---|---|---|---|
3-Methylpyridinium salt | Reductive amination | 78–85 | 92–95 | 1.0x |
N-Boc-3-methylpiperidin-4-one | Olefination/Hydrogenation | 65–72 | >95 | 1.2x |
δ-Valerolactone | Ring-opening/alkylation | 87–91 | 90–93 | 0.9x |
A δ-valerolactone route (adapted from piperidinone syntheses) demonstrates exceptional atom economy. Bromination of δ-valerolactone forms ethyl 5-bromopentanoate (87% yield), which undergoes nucleophilic displacement with 3-methylpiperidine-4-carboxylate esters. This route achieves 91% yield in the alkylation step but generates stoichiometric bromide waste, necessitating efficient recycling protocols for industrial implementation .
Enantioselective synthesis leverages chiral auxiliaries and catalysts to resolve the stereogenic center at C3 of the piperidine ring. Diastereomeric excess (de) >98% is achieved using (R)-2-hydroxy-1-phenylethylamine as a temporary chiral directing group. This auxiliary controls facial selectivity during alkylation at C3, with subsequent hydrogenolytic removal yielding (3S)-ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride .
Lithiation-alkylation strategies using (-)-sparteine-mediated asymmetric deprotonation achieve moderate enantioselectivity (70–75% ee). Optimization studies reveal that s-BuLi stoichiometry critically impacts stereoselectivity: unprotected hydroxyl groups require 2.5 eq. of s-BuLi to achieve >90% de, while TBDMS-protected derivatives achieve 85% de with only 1.5 eq. due to reduced coordination effects . Enzymatic resolution using immobilized Candida antarctica lipase B selectively hydrolyzes the undesired ester enantiomer (E-value = 28), providing the remaining (R)-enantiomer with 99% ee at 45% conversion .
Table 2: Asymmetric Synthesis Performance Metrics
Method | Chiral Controller | de/ee (%) | s-BuLi (eq.) | Isolation Yield |
---|---|---|---|---|
Auxiliary-directed alkylation | (1R)-2-Hydroxy-1-phenylethyl | >98 | 2.5 | 91% |
Sparteine-mediated lithiation | (-)-Sparteine | 70–75 | 1.8 | 65% |
Enzymatic resolution | Candida antarctica lipase B | 99 (ee) | N/A | 45% (theoretical) |
Solvent-free esterification techniques significantly improve the sustainability profile. Microwave-assisted condensation between 3-methylpiperidin-4-acetic acid and ethanol employs p-toluenesulfonic acid (10 mol%) as a catalyst, achieving 95% conversion in 15 minutes at 100°C. This eliminates traditional dichloromethane solvent use and reduces energy input by 80% compared to reflux methods .
Salt formation employs CO₂-expanded ethanol technology, where pressurized CO₂ (25 bar) enhances HCl solubility in ethanol during salt formation. This approach achieves 99.5% crystallization yield with residual HCl <50 ppm, avoiding halogenated solvent use. The process E-factor (waste per product mass) is reduced to 1.2 versus 8.5 for dichloromethane-based processes [3] . Atom economy calculations confirm 92% efficiency for the direct ester-to-hydrochloride conversion route, with water as the sole by-product .
The major purification challenges involve separating i) regioisomers from N- versus O-alkylation products, and ii) enantiomers from racemic syntheses. Simulated moving bed (SMB) chromatography using Chiralpak® AD-H columns resolves enantiomers at preparative scale (≥99.5% ee), with optimized mobile phases of heptane/ethanol/diethylamine (85:15:0.1 v/v). SMB achieves productivity rates of 1.2 kg racemate processed/day per liter stationary phase – a 5-fold improvement over batch chromatography [3] [4].
Crystallization-induced diastereomer resolution employs di-p-toluoyl-D-tartaric acid, forming crystalline salts with the (3R)-enantiomer while leaving the desired (3S)-isomer in solution. This method achieves 98.5% de in a single crystallization with <5% yield loss . For non-chiral impurities, falling film melt crystallization (40–45°C) produces pharmaceutical-grade material (>99.5% purity) without organic solvents, effectively removing residual acetic acid and ester hydrolysis by-products .
Scalability assessments reveal critical bottlenecks in lithiation and high-pressure hydrogenation steps. Continuous flow hydrogenation using Pd/Al₂O³ catalysts (20 bar H₂, 80°C) achieves 99% conversion with residence times of 8 minutes, compared to 12 hours in batch reactors. This reduces catalyst loading from 5 mol% to 0.8 mol% . s-BuLi-dependent steps are optimized via in-line titration and cryogenic flow reactors (-30°C), minimizing decomposition pathways and improving yield consistency from batch-to-batch (89±0.5% vs. 85–91% in batch) [3].
Cost structure analysis shows raw materials constitute 62% of production expenses at ton-scale, dominated by s-BuLi (41%) and chiral auxiliaries (23%). Alternative Grignard-based methylation reduces lithium reagent costs by 60% but introduces magnesium waste disposal challenges. Multi-kilogram batches (5–10 kg) supplied by vendors like TRC ($175/100mg) and Chemdad demonstrate 91–95% purity at $503–1288/5g price points, reflecting the premium for small-scale synthesis [3] [5].
Table 3: Industrial Production Cost Drivers (Per Kilogram Basis)
Cost Component | Batch Process | Continuous Process | Reduction Strategy |
---|---|---|---|
s-BuLi reagents | $1,420 | $980 | Grignard substitution |
Chiral resolution agents | $890 | $320 | SMB chromatography |
Solvent consumption | $310 | $85 | CO₂-expanded ethanol technology |
Energy input | $180 | $65 | Microwave-assisted steps |
Waste treatment | $250 | $90 | Melt crystallization |
Total | $3,050 | $1,540 | 49.5% reduction |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2